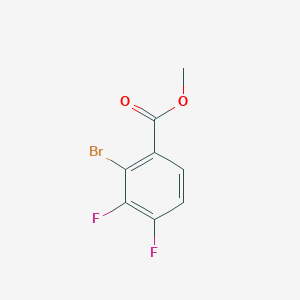

Methyl 2-bromo-3,4-difluorobenzoate

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis

Fluorinated aromatic compounds are organic molecules that feature one or more fluorine atoms attached to an aromatic ring. numberanalytics.com The introduction of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological characteristics of the parent aromatic compound. numberanalytics.comnih.gov These changes can include increased metabolic stability, enhanced lipophilicity, and modified electronic properties, making them highly desirable in various fields. numberanalytics.comyoutube.com

In contemporary organic synthesis, the unique properties imparted by fluorine are leveraged to create advanced materials and pharmaceuticals. numberanalytics.comresearchgate.net For instance, fluorinated aromatics are integral to the development of pharmaceuticals like anticancer agents and antibiotics, as well as materials such as high-performance polymers and liquid crystals. numberanalytics.comresearchgate.net The deliberate placement of fluorine atoms on an aromatic ring can fine-tune the reactivity and stability of the molecule, offering chemists a powerful tool for molecular design. numberanalytics.com

Strategic Importance of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters, such as methyl benzoate, are derivatives of benzoic acid and serve as crucial building blocks in organic synthesis. researchgate.netnih.gov Their ester functionality allows for a variety of chemical transformations. For example, they can undergo trans-esterification to form different esters, reduction to yield primary alcohols, and reaction with Grignard reagents to produce tertiary alcohols. libretexts.org Furthermore, esters can be converted into amides through a process called aminolysis. libretexts.org This versatility makes benzoate esters valuable intermediates for constructing more complex molecular architectures. organic-chemistry.org

Positioning of Methyl 2-bromo-3,4-difluorobenzoate within the Landscape of Advanced Building Blocks

This compound (CAS No. 1805523-36-7) is a specialized building block that combines the advantageous features of both a fluorinated aromatic compound and a benzoate ester. chemicalregister.comnexconn.com Its structure, featuring a bromine atom and two fluorine atoms on the benzene (B151609) ring, provides multiple reactive sites for further chemical modification. The presence of the bromine atom allows for cross-coupling reactions, while the fluorine atoms influence the reactivity of the aromatic ring and the properties of the final product. This trifunctional nature positions this compound as a highly valuable and versatile intermediate in the synthesis of complex, high-value molecules, particularly in the fields of medicinal chemistry and materials science. ossila.comnih.gov

Physicochemical Properties of this compound

The utility of a chemical compound in synthesis is largely dictated by its physical and chemical properties. For this compound, these properties provide insight into its handling, reactivity, and potential applications.

Physical Properties

| Property | Value |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| CAS Number | 1805523-36-7 |

This data is compiled from various chemical suppliers and databases. nexconn.com

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR would show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine atoms.

¹³C NMR would provide information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly useful for fluorinated compounds, showing distinct signals for the two different fluorine environments on the aromatic ring.

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the mass of the compound, as well as fragmentation patterns that can help confirm the structure.

Synthesis and Reactivity

The synthetic utility of this compound lies in its preparation and subsequent chemical transformations.

Synthetic Routes

The synthesis of this compound typically starts from a corresponding benzoic acid derivative. A common method is the esterification of 2-bromo-3,4-difluorobenzoic acid with methanol (B129727), often catalyzed by an acid. researchgate.net The precursor, 2-bromo-3-fluorobenzoic acid, can be prepared through a multi-step process involving nitration, bromination, reduction, deamination, and hydrolysis of a suitable starting material like m-fluorobenzotrifluoride. google.com

Key Chemical Reactions

The reactivity of this compound is characterized by the interplay of its three key functional groups: the methyl ester, the bromine atom, and the difluorinated benzene ring.

Cross-Coupling Reactions : The bromine atom on the aromatic ring is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.

Nucleophilic Aromatic Substitution : While the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, the positions of these atoms relative to potential leaving groups are crucial. Nucleophilic substitution may be possible under specific conditions.

Ester Group Transformations : The methyl ester group can undergo various transformations, including hydrolysis back to the carboxylic acid, amidation to form amides, and reduction to an alcohol. libretexts.org

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Role in Medicinal Chemistry

Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to enhance the pharmacological properties of drug candidates. nih.govossila.com The incorporation of fluorine can improve factors such as metabolic stability, bioavailability, and binding affinity. youtube.com Halogenated benzoate derivatives, in general, have shown a range of biological activities, including antimicrobial and anticancer properties. researchgate.net While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. google.com

Utility in Materials Science

Fluorinated aromatic compounds are also important in the development of advanced materials. numberanalytics.comresearchgate.net The introduction of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. numberanalytics.com Perfluorinated aromatic compounds, for example, are used in materials science due to their high electron affinity. researchgate.net The difluoro-substitution pattern in this compound could be exploited in the synthesis of novel polymers, liquid crystals, or organic electronic materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound identifies two primary disconnections that simplify the molecule into readily available or synthetically accessible precursors. The most logical and common disconnection is across the ester linkage (C-O bond). This simplifies the target molecule into two key synthons: a 2-bromo-3,4-difluorobenzoyl cation equivalent and a methoxide (B1231860) anion equivalent. These correspond to the practical starting materials, 2-bromo-3,4-difluorobenzoic acid and methanol, respectively.

A second disconnection can be considered at the carbon-bromine (C-Br) bond on the aromatic ring. This approach would involve the late-stage bromination of a Methyl 3,4-difluorobenzoate precursor. While feasible, this strategy presents challenges regarding regioselectivity, as the directing effects of the fluorine and ester groups must be carefully controlled to ensure bromination occurs at the desired C2 position. Therefore, the esterification of the pre-formed 2-bromo-3,4-difluorobenzoic acid is the more synthetically direct and widely adopted strategy.

Precursor Chemistry and Starting Material Selection for 2-bromo-3,4-difluorobenzoate Synthesis

The selection of appropriate starting materials is critical for an efficient synthesis. The primary precursor is the corresponding carboxylic acid, though alternative halogenated compounds can also serve as starting points.

Derivatives of 2-Bromo-3,4-difluorobenzoic Acid

The most direct precursor for the synthesis of this compound is 2-bromo-3,4-difluorobenzoic acid molecularinfo.com. The synthesis of this key intermediate is a significant focus. Although specific routes to this exact isomer are not extensively detailed in general literature, its synthesis can be inferred from methodologies used for related compounds. One common approach involves the ortho-lithiation of a difluorobromobenzene, followed by carboxylation.

Alternative Halogenated and Fluorinated Benzoic Acid Precursors

Alternative synthetic strategies may involve different starting materials, requiring additional steps to install the required substituents. For instance, a synthesis could commence from 3,4-difluorobenzoic acid. A subsequent bromination step would be required; however, achieving the desired regioselectivity for bromination at the C2 position can be challenging and may lead to a mixture of isomers, necessitating complex purification procedures.

Another potential route could start with a precursor like m-fluorobenzotrifluoride, which can undergo a sequence of nitration, bromination, reduction, deamination, and hydrolysis to yield a bromofluorobenzoic acid derivative google.com. While complex, such multi-step syntheses allow for the construction of specifically substituted aromatic rings from simpler starting materials google.com. The table below outlines some alternative precursors and the key transformations required.

| Starting Material | Key Transformation(s) | Challenges |

| 3,4-Difluorobenzoic Acid | Electrophilic Bromination | Poor regioselectivity, potential for multiple products. |

| 1-Bromo-2,3-difluorobenzene | Lithiation followed by Carboxylation | Requires careful control of anhydrous and low-temperature conditions. |

| 3-Fluoro-4-bromobenzoic Acid | Nucleophilic Aromatic Substitution (Fluorination) | Harsh reaction conditions may be required. |

Esterification Strategies for Methyl Benzoate Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 2-bromo-3,4-difluorobenzoic acid into a methyl ester. This can be accomplished through several standard protocols.

Direct Esterification Protocols

Direct esterification is the most common method for synthesizing this compound.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid researchgate.net. The reaction is typically heated under reflux to drive the equilibrium towards the product. This is often the simplest and most cost-effective method for industrial-scale production researchgate.net.

Thionyl Chloride Method : For a more reactive approach, the carboxylic acid can be treated with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methanol to yield the methyl ester. This method is highly efficient and often proceeds at lower temperatures than Fischer esterification chemicalbook.com. A similar procedure is used for the synthesis of Methyl 5-bromo-2,4-difluorobenzoate, where 5-bromo-2,4-difluorobenzoic acid is reacted with thionyl chloride in methanol at 65°C chemicalbook.com.

Trimethylsilyl Chloride (TMS-Cl) Method : An alternative procedure involves the use of TMS-Cl. In a synthesis for a related compound, Methyl 4-bromo-2,6-difluorobenzoate, the corresponding acid was heated with TMS-Cl in methanol to yield the desired ester echemi.com.

The following table summarizes common direct esterification conditions.

| Method | Reagents | Typical Conditions | Yield |

| Fischer-Speier | Methanol, H₂SO₄ (catalyst) | Reflux | High |

| Thionyl Chloride | Thionyl Chloride, then Methanol | 65°C | ~62% (for an analogous compound) chemicalbook.com |

| TMS-Cl | Methanol, TMS-Cl | 60°C | Moderate to High echemi.com |

Transesterification Approaches

Transesterification is another viable, though less direct, method for preparing methyl esters. This process involves converting an existing ester into a different one by reacting it with an alcohol in the presence of a catalyst. For instance, if an ethyl or benzyl ester of 2-bromo-3,4-difluorobenzoic acid were available, it could be converted to the methyl ester by heating it with methanol and a suitable catalyst, such as a titanate acs.org.

While transesterification is a powerful tool, it is more commonly used for converting readily available esters, like crude methyl benzoate from industrial byproducts, into other, higher-value esters acs.org. For the specific laboratory or industrial synthesis of this compound, direct esterification of the carboxylic acid is generally more straightforward.

Synthetic Routes to this compound: A Detailed Examination

This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is the subject of extensive research focused on developing efficient and scalable synthetic methodologies. This article delves into the primary synthetic strategies for this compound, focusing on catalytic esterification, regioselective bromination, and precursor fluorination techniques, as well as the critical aspects of reaction optimization and industrial-scale production.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZHRHDBHLFPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 2 Bromo 3,4 Difluorobenzoate

Reactivity of the Aromatic Bromine Substituent

The carbon-bromine bond in aryl bromides is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

While the bromine atom in Methyl 2-bromo-3,4-difluorobenzoate is primarily utilized in cross-coupling reactions, the possibility of nucleophilic aromatic substitution (SNAr) exists, particularly given the presence of activating fluorine atoms on the ring. However, the directing effects of the substituents would need to be considered. Generally, strong electron-withdrawing groups ortho and para to the leaving group facilitate SNAr reactions. In this molecule, the fluorine atoms and the methyl ester group are electron-withdrawing, which could potentially activate the bromine for substitution by strong nucleophiles under specific conditions.

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium species. wikipedia.org This reaction is typically fast and is often performed at low temperatures to avoid side reactions. harvard.edutcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The reaction involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring. The presence of chelating groups, such as alkoxy groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org

For this compound, this two-step sequence would involve:

Lithium-Halogen Exchange: Reaction with an alkyllithium reagent (e.g., n-BuLi) at low temperature to form the corresponding 2-lithio-3,4-difluorobenzoate intermediate.

Quenching: The aryllithium species can then react with an electrophile (E+), such as an aldehyde, ketone, or carbon dioxide, to yield a variety of substituted products.

This method provides a powerful alternative to direct substitution for the introduction of functional groups that are not accessible through other means.

Reactivity of the Methyl Ester Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3,4-difluorobenzoic acid, under either acidic or basic conditions. uni.lu

Base-catalyzed hydrolysis (saponification): This is a common method involving treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Acid-catalyzed hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water.

The resulting 2-bromo-3,4-difluorobenzoic acid is a valuable building block for the synthesis of other derivatives.

Amidation and Transamidation Reactions

The methyl ester can be converted directly to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond under milder conditions.

Transamidation, the exchange of an amide group, is also a possibility, though direct amidation of the ester is more common.

Table 2: Transformations of the Methyl Ester Group

| Reaction | Reagents | Product |

|---|

| Hydrolysis | 1. NaOH (aq) or H₃O⁺ 2. H₃O⁺ (for basic hydrolysis) | 2-bromo-3,4-difluorobenzoic acid uni.lu | | Amidation | R¹R²NH, heat or catalyst | N,N-R¹R²-2-bromo-3,4-difluorobenzamide |

Reduction to Alcohol Derivatives

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (2-bromo-3,4-difluorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of a carboxylic acid derivative into a hydroxymethyl group, which can then be used in a variety of subsequent reactions.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols, while NaBH₄ is a milder reagent that is also effective for this transformation, often requiring a co-solvent like methanol (B129727) or ethanol. youtube.com The general reaction involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon of the ester. This is followed by a second hydride transfer and subsequent workup to afford the primary alcohol.

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Formula | Reactivity | Typical Solvents |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, Tetrahydrofuran (THF) |

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol |

Influence of Fluorine Substituents on Aromatic Reactivity

The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of this compound in electrophilic aromatic substitution reactions. These effects can be categorized into electronic and steric contributions.

Electronic Effects on Electrophilic Aromatic Substitution

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic attack by reducing the electron density of the π-system. orgosolver.com The methyl ester group also contributes to this deactivation through its electron-withdrawing resonance and inductive effects. numberanalytics.com

In this compound, the cumulative electron-withdrawing effects of the two fluorine atoms and the methyl ester group make the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. Any electrophilic substitution would be expected to occur at the positions least deactivated by the substituents.

Steric Effects on Reaction Pathways

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The bromine atom at the 2-position is sterically bulky, which can impede the approach of reagents to the adjacent positions (C1-carbonyl and C3-fluorine). researchgate.netochemacademy.com

Multi-Step Chemical Transformations Utilizing this compound

This compound is a valuable starting material for the synthesis of more complex molecules through multi-step reaction sequences. The bromine atom provides a handle for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. A prominent example of such a reaction is the Suzuki-Miyaura coupling. libretexts.org

A hypothetical multi-step transformation starting with this compound could involve the following steps:

Suzuki-Miyaura Coupling: The bromo-substituent can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl compound. This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.orgnih.gov

Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Amide Coupling: The resulting carboxylic acid can then be coupled with an amine using a standard coupling agent (e.g., DCC, EDC) to form an amide.

This sequence demonstrates how the different functional groups on this compound can be manipulated selectively to build more complex molecular architectures.

Mechanistic Investigations of Key Transformations

The Suzuki-Miyaura coupling reaction is a key transformation for aryl halides like this compound. The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three main steps: libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the bromo-compound) to a Pd(0) complex. This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-bromine bond. The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an aryl boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound.

Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Understanding these mechanistic steps is crucial for optimizing reaction conditions and predicting the outcome of Suzuki-Miyaura couplings involving complex substrates like this compound.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Polycyclic and Heterocyclic Systems

Synthesis of Highly Functionalized Aromatic Compounds

While the structure of Methyl 2-bromo-3,4-difluorobenzoate makes it a suitable candidate for the synthesis of highly functionalized aromatic compounds through reactions such as cross-coupling, nucleophilic aromatic substitution, or further derivatization of the ester group, no specific examples or detailed methodologies have been reported in the scientific literature.

Precursor for Advanced Materials and Specialty Chemicals

No patents or research articles were found that describe the use of this compound as a monomer or key intermediate in the synthesis of polymers, liquid crystals, or other advanced materials. Similarly, its application in the production of specialty chemicals is not documented.

Stereoselective and Regioselective Syntheses Facilitated by this compound

There is no available research that details the use of this compound in stereoselective or regioselective transformations. The influence of the 3,4-difluoro substitution pattern on the regioselectivity of reactions involving the bromine atom has not been a subject of published study.

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct synthesis pathways for specific commercial drugs starting from Methyl 2-bromo-3,4-difluorobenzoate are not extensively documented in publicly available literature, its structural motifs are present in several classes of APIs. For instance, the difluorophenyl group is a key component of the antifungal drug Fluconazole. Patents describing the synthesis of Fluconazole often involve intermediates such as 1-bromo-2,4-difluorobenzene, highlighting the importance of this substitution pattern in the final drug structure. google.comgoogle.com The presence of the bromine atom in this compound offers a reactive handle for various cross-coupling reactions, a common strategy for building the carbon skeleton of complex APIs.

Precursor for Enzyme Inhibitors and Antagonists

The difluorinated phenyl ring is a common feature in many enzyme inhibitors and receptor antagonists due to its ability to modulate binding affinity and metabolic stability.

Dopamine (B1211576) D4 Receptor Antagonists: Research into novel treatments for neurological and psychiatric disorders has identified the dopamine D4 receptor as a key target. Studies have shown that compounds incorporating a 3,4-difluorophenyl group can exhibit high affinity and selectivity for the D4 receptor. chemrxiv.orgresearchgate.net For example, a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists were synthesized and evaluated, with some analogs showing potent binding affinity. chemrxiv.orgresearchgate.netnih.gov The synthesis of such compounds often involves the coupling of a fluorinated phenyl fragment, for which this compound could serve as a valuable precursor.

VEGFR-2 Kinase Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis. Many small molecule inhibitors of VEGFR-2 feature a substituted phenyl ring that interacts with the kinase's active site. The presence of fluorine atoms can enhance binding and improve the pharmacokinetic profile of these inhibitors. nih.govnih.gov For instance, studies on N-acylhydrazone and nicotinamide-based VEGFR-2 inhibitors have highlighted the importance of the substitution pattern on the phenyl ring for potent inhibitory activity. nih.govresearchgate.net The 3,4-difluoro substitution pattern is a recurring motif in the design of these inhibitors, suggesting a potential role for this compound in their synthesis. nih.gov

Design and Synthesis of Biologically Active Fluorinated Analogues

The introduction of fluorine into a molecule can significantly alter its biological properties. This compound serves as an excellent starting point for creating novel fluorinated analogues of existing bioactive compounds.

A notable example is the synthesis of a photoactive ortho-fluoroazobenzene, Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate. This research demonstrates the utility of fluorinated benzoates in creating molecules with unique photophysical properties, which could have applications in photopharmacology and as molecular switches.

Exploration of Structure-Activity Relationships (SAR) for Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. The reactivity of the bromine atom in this compound allows for the systematic modification of the molecule, enabling the exploration of Structure-Activity Relationships (SAR).

In the context of kinase inhibitors, for example, the phenyl ring and its substituents play a critical role in binding to the enzyme's active site. acs.orgnih.gov By synthesizing a library of derivatives from this compound, where the bromine atom is replaced with various functional groups, medicinal chemists can probe the steric and electronic requirements for optimal biological activity. This systematic approach, as highlighted in reviews of kinase inhibitor design, is essential for developing potent and selective drugs. acs.orgnih.govnih.gov

Applications in Proteolysis Targeting Chimeras (PROTACs) and Degraders

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's composition and length are critical for the PROTAC's efficacy.

Recent research has explored the use of fluorinated linkers to optimize the physicochemical properties and cell permeability of PROTACs. soton.ac.ukacs.orgnih.govcapes.gov.br The incorporation of fluorine can influence the linker's conformation and reduce its lipophilicity. While direct use of this compound in published PROTACs is not yet prominent, its difluorinated phenyl moiety represents a potential component for rigidifying or modulating the properties of PROTAC linkers. nih.gov The bromo-substituent provides a convenient attachment point for extending the linker to connect to the E3 ligase ligand. nih.gov

Development of Radiopharmaceutical Precursors

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET tracer development due to its favorable decay properties.

Bromo-substituted aromatic compounds are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers via nucleophilic radiofluorination. nih.govchemistryworld.com The bromine atom can be displaced by ¹⁸F-fluoride to introduce the radiolabel. Although specific examples of ¹⁸F-labeling of this compound were not found, the general principle is well-established for similar bromo-difluoro-aromatic structures. nih.gov For instance, the synthesis of ¹⁸F-labeled dopamine D4 receptor antagonists has been reported, demonstrating the feasibility of radiolabeling such complex molecules for PET imaging. nih.govresearchgate.net The development of ¹⁸F-labeled tracers derived from this scaffold could enable non-invasive studies of drug distribution and target engagement in preclinical and clinical settings. rsc.orgnih.goviaea.org

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For Methyl 2-bromo-3,4-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional NMR techniques, is essential for unambiguous structural elucidation.

Note: The following spectral data are predicted values generated by computational software and are intended for illustrative purposes. Experimental values may vary.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region would likely display a complex splitting pattern due to the coupling of the two aromatic protons with each other and with the adjacent fluorine atoms. The methyl group of the ester function would appear as a singlet, typically in the downfield region of the spectrum due to the deshielding effect of the adjacent carbonyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.75 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 7.0, J(H,F) ≈ 1.5 | 1H | H-6 |

| ~7.25 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 9.0, J(H,F) ≈ 2.0 | 1H | H-5 |

| ~3.90 | s | - | 3H | -OCH₃ |

ddd: doublet of doublet of doublets, s: singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The aromatic carbons will appear in the downfield region, with their chemical shifts further influenced by the bromine and fluorine substituents. The carbonyl carbon of the ester group will be observed at a significantly downfield position, while the methyl carbon will appear in the more upfield region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~155 (dd, J(C,F) ≈ 250, 10 Hz) | C-4 |

| ~150 (dd, J(C,F) ≈ 250, 12 Hz) | C-3 |

| ~128 (d, J(C,F) ≈ 5 Hz) | C-6 |

| ~118 (d, J(C,F) ≈ 18 Hz) | C-5 |

| ~115 (d, J(C,F) ≈ 20 Hz) | C-1 |

| ~110 (d, J(C,F) ≈ 4 Hz) | C-2 |

| ~53 | -OCH₃ |

d: doublet, dd: doublet of doublets

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 4. The chemical shifts and coupling constants (both F-F and F-H) provide valuable information for confirming the substitution pattern on the aromatic ring.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-130 | d | J(F,F) ≈ 20 | F-3 |

| ~-140 | d | J(F,F) ≈ 20 | F-4 |

d: doublet

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. For this compound, this would show correlations between H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methyl protons to the carbonyl carbon (C=O) and C-1.

H-5 to C-1, C-3, and C-4.

H-6 to C-2 and C-4.

These 2D NMR experiments, in conjunction with the 1D NMR data, provide a comprehensive and unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₅BrF₂O₂), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculated HRMS Data for C₈H₅BrF₂O₂

| Ion | Calculated Exact Mass |

| [C₈H₅⁷⁹BrF₂O₂]⁺ | 249.9441 |

| [C₈H₅⁸¹BrF₂O₂]⁺ | 251.9420 |

The observation of this isotopic pattern with the measured exact masses matching the calculated values to within a few parts per million (ppm) provides strong evidence for the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The analysis would confirm the identity of the compound through the detection of its molecular ion peak and a characteristic fragmentation pattern resulting from the loss of groups such as the methoxy (-OCH3) or carboxyl (-COOCH3) functions. The high sensitivity of GC-MS also allows for the detection and quantification of trace impurities, making it an essential tool for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile compounds or for compounds within complex matrices. This technique is frequently employed in synthetic chemistry to monitor reaction progress and confirm the presence of target molecules. For this compound and its related isomers or precursors, LC-MS provides crucial molecular weight information. google.com

The liquid chromatograph first separates the components of a mixture, after which the eluent is introduced into the mass spectrometer. Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrometer can detect the protonated molecular ion [M+H]+. For this compound (C8H5BrF2O2), this would correspond to a measured mass-to-charge ratio (m/z) that confirms its molecular weight of approximately 251.02 g/mol . google.com1stsci.comcenmed.comapolloscientific.co.uk

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant absorptions would arise from the C-O stretching of the ester, C-F bonds on the aromatic ring, and the C-Br bond.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1720 - 1740 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester C-O | C-O Stretch | 1100 - 1300 |

| Fluoroaromatic | C-F Stretch | 1100 - 1400 |

Chromatographic Methods for Purification and Purity Determination

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. For this compound, various chromatographic methods are utilized to ensure its isolation and to determine its purity level with high accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for purity determination and can also be adapted for preparative purification. Chemical suppliers often use HPLC to certify the purity of their products, with standards for this compound frequently exceeding 98%. synblock.com

In an analytical HPLC setup, a small sample is injected into a column packed with a stationary phase (commonly C18). A solvent system (mobile phase) is pumped through the column, and the separation occurs based on the analyte's affinity for the stationary versus the mobile phase. A detector, such as a UV-Vis detector, records the analyte as it elutes from the column. The purity is determined by comparing the area of the main peak corresponding to the compound against the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC), as a standalone technique without a mass spectrometer, is widely used for assessing the purity of volatile compounds like this compound. cenmed.com The principle relies on the separation of components in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a heated column. Compounds are separated based on their volatility and interaction with the stationary phase. A detector at the column outlet, such as a Flame Ionization Detector (FID), measures the quantity of each separated component. This method is highly effective for identifying and quantifying volatile organic impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining appropriate solvent systems for larger-scale separations.

For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action. The separation is based on the differential partitioning of the components between the two phases. The resulting spots are visualized, often under UV light, allowing for a quick assessment of the reaction's status and the mixture's complexity.

Table 2: Summary of Chromatographic Methods

| Technique | Primary Use | Information Obtained | Phase |

|---|---|---|---|

| HPLC | Quantitative Purity Analysis, Purification | High-resolution separation, Purity percentage | Liquid |

| GC | Quantitative Purity Analysis | Separation of volatile components, Impurity profile | Gas |

| TLC | Qualitative Reaction Monitoring | Reaction progress, Number of components, Preliminary purity | Liquid |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique in analytical chemistry for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method is fundamental for verifying the empirical formula of a synthesized compound like this compound and providing a quantitative measure of its purity. velp.comazom.comeltra.com

The analysis involves the combustion of a small, precisely weighed sample of the substance in an oxygen-rich environment. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and any nitrogen present to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These combustion products are then separated and quantified by methods such as gas chromatography, and the percentages of each element in the original sample are calculated.

Theoretical Composition

For this compound, which has the chemical formula C₈H₅BrF₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, Br: 79.904 u, F: 18.998 u, O: 15.999 u). The molecular weight of the compound is 251.03 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.011 / 251.03) * 100% = 38.29%

Hydrogen (H): (5 * 1.008 / 251.03) * 100% = 2.01%

Nitrogen (N): As there are no nitrogen atoms in the molecule, the theoretical percentage is 0%.

Data Table of Theoretical Elemental Composition

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 38.29 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.01 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.83 |

| Fluorine | F | 18.998 | 2 | 37.996 | 15.14 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.75 |

| Total | 251.026 | 100.00 |

Research Findings and Purity Assessment

In practice, the experimentally determined values from CHN analysis are compared against these theoretical percentages. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity and the correctness of its proposed chemical structure. Typically, a deviation of ±0.4% is considered acceptable for a pure compound. nih.gov For instance, if an experimental analysis of a sample of this compound yielded approximately 38.3% Carbon and 2.0% Hydrogen, it would provide strong evidence for the compound's identity and high purity. Discrepancies outside of the acceptable range could suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.govbohrium.com DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. nih.gov For halogenated benzoates, DFT provides reliable information on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties of a molecule are critical to understanding its behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and chemical reactivity. researchgate.net

For instance, in a study on the related compound methyl 4-bromo-2-fluorobenzoate, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed. The calculated HOMO and LUMO energy values were -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. scispace.comresearchgate.net Such calculations help in understanding the electronic transitions and charge transfer possibilities within the molecule. scispace.comresearchgate.net

Table 1: Calculated Electronic Properties for a Related Halogenated Benzoate (B1203000)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.509 eV |

| LUMO Energy | -4.305 eV |

| Energy Gap (Egap) | 2.204 eV |

Data from a DFT study on methyl 4-bromo-2-fluorobenzoate, an isomer of the subject compound. scispace.comresearchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides insights into intramolecular and intermolecular bonding and charge transfer interactions between donor and acceptor orbitals. nih.govbohrium.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack. nih.govbohrium.com

Quantum Chemical Calculations for Reactivity Predictions and Mechanistic Insights

Quantum chemical calculations, including DFT, are instrumental in predicting the reactivity of molecules. Global reactivity descriptors, such as hardness (η), chemical potential (μ), and electrophilicity (ω), can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

These computational approaches are also vital for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how the molecule participates in chemical transformations. Although specific mechanistic studies on Methyl 2-bromo-3,4-difluorobenzoate are not widely documented, the reactivity of substituted aryltetrazines, which can be related building blocks, has been investigated using computational methods to predict their bioorthogonal reactivity. acs.org

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electrophilicity (ω) | μ2 / 2η | Quantifies the ability of a species to accept electrons. |

These descriptors are commonly calculated in quantum chemical studies to predict molecular reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

However, this technique is invaluable for exploring the conformational landscape of flexible molecules, particularly when studying their interactions with biological macromolecules like proteins. For derivatives of this compound that may possess more rotatable bonds, MD simulations could predict the most stable conformations in different environments (e.g., in a solvent or a protein's active site), which is crucial for understanding their biological activity.

In Silico Screening and Virtual Ligand Design for Medicinal Chemistry Applications

In silico techniques are a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries of compounds to identify potential drug candidates. rsc.org this compound can serve as a scaffold or fragment in virtual ligand design.

Pharmacophore-based virtual screening is a popular in silico method for hit-finding and lead optimization programs. rsc.org This approach involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. Virtual libraries containing derivatives of scaffolds like this compound can be screened against a pharmacophore model to find molecules with a high probability of being active.

Another common technique is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. For example, in a study on the related compound methyl 4-bromo-2-fluorobenzoate, molecular docking was used to investigate its potential as an antifungal agent by docking it into the active site of the 4FPR fungal protein. scispace.comresearchgate.net The study predicted that the compound could be a potential drug candidate for fungal diseases based on its binding interactions. scispace.com Such in silico predictions of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) are also crucial in the early stages of drug development. bohrium.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-bromo-2-fluorobenzoate |

| Acetazolamide |

| 3,5-difluorobenzoate |

| 3-pyridinol |

| 5-bromo-2,7-dimethyl-1-benzofuran |

| 3-Chloroperoxybenzoic acid |

| 5-bromo-2,7-dimethyl-3-(4-methylphenylsulfanyl)-1-benzofuran |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

| Clevudine |

| Telbivudine |

| 3-(4-Bromo-3-fluorophenyl)-1,2,4,5-tetrazine |

| 3-fluoro-4-bromobenzonitrile |

| Methyl 2-Fluoro-4-(1,2,4,5-tetrazin-3-yl)benzoate |

| 3-(3-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine |

| 3-fluoro-4-trifluoromethylbenzonitrile |

| Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate |

| 1,3-difluoro-2-nitrosobenzene |

| 2,6-difluoroaniline |

| Oxone |

| methyl 3-amino-4-bromobenzoate |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of chemical manufacturing, however, is increasingly focused on green chemistry principles, which prioritize atom economy, energy efficiency, and the use of less hazardous substances.

Research into the synthesis of Methyl 2-bromo-3,4-difluorobenzoate and its parent acid, 2-bromo-3,4-difluorobenzoic acid, is likely to move towards more sustainable methodologies. innospk.comchemscene.com This includes the exploration of catalytic halogenation techniques that offer higher selectivity and reduce the need for stoichiometric, often corrosive, reagents. For instance, direct C-H activation and halogenation of a difluorobenzoic acid precursor would be a more atom-economical approach than traditional Sandmeyer reactions, which involve diazotization of an aniline (B41778) and subsequent treatment with a copper(I) bromide. A patent for the synthesis of 2-bromo-3-fluorobenzoic acid describes a multi-step process involving nitration, bromination, reduction, and deamination, which highlights the complexity of current routes that could be simplified. google.com

Future synthetic strategies could involve flow chemistry processes, which can improve reaction control, safety, and scalability while often reducing solvent usage and reaction times. beilstein-journals.org The development of biocatalytic methods, using enzymes to perform selective halogenation or esterification under mild conditions, also represents a promising, albeit challenging, frontier for producing such specialty chemicals.

| Approach | Traditional Method Example | Potential Greener Alternative | Key Sustainability Benefit |

|---|---|---|---|

| Halogenation | Sandmeyer reaction from an amino precursor | Direct C-H bromination using a catalyst | Higher atom economy, avoids diazotization reagents. |

| Esterification | Fischer esterification with excess alcohol and strong acid | Enzyme-catalyzed esterification in a non-hazardous solvent | Mild conditions, high selectivity, biodegradable catalyst. |

| Process | Batch processing | Continuous flow synthesis | Improved heat and mass transfer, enhanced safety, reduced waste. beilstein-journals.org |

Exploration of Novel Catalytic Reactions Involving this compound

The bromine atom at the 2-position of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, which are fundamental to modern organic synthesis. masterorganicchemistry.com While established methods like the Suzuki-Miyaura and Sonogashira couplings are applicable, future research will likely focus on expanding the repertoire of catalytic transformations and improving the efficiency and scope of existing ones. masterorganicchemistry.comresearchgate.net

Palladium-catalyzed reactions are central to the functionalization of aryl halides. mdpi.comchemistryworld.com The development of novel phosphine (B1218219) ligands continues to push the boundaries of what is possible, enabling the coupling of increasingly complex and sterically hindered partners under milder conditions. For this compound, this could mean more efficient synthesis of biaryl compounds (via Suzuki coupling), aryl amines (via Buchwald-Hartwig amination), and aryl ethers. echemi.com Nickel-catalyzed cross-coupling reactions are emerging as a more sustainable and cost-effective alternative to palladium-catalyzed processes and are effective for a range of transformations, including the formation of gem-difluoroenol ethers from 2,2-difluorovinyl benzoates. mpg.de

Furthermore, the exploration of photoredox catalysis could open up new reaction pathways that are not accessible through traditional thermal methods, allowing for novel functionalizations under exceptionally mild conditions.

| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Aryl/heteroaryl substituent (C-C bond) | Palladium(0) with phosphine ligands. researchgate.net |

| Buchwald-Hartwig Amination | Primary or secondary amine | Amino group (C-N bond) | Palladium(0) with specialized ligands. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group (C-C bond) | Palladium(0) and Copper(I) co-catalysis. researchgate.net |

| Heck Reaction | Alkene | Alkenyl substituent (C-C bond) | Palladium(0) catalyst. google.com |

| Carbonylation | Carbon monoxide and a nucleophile (e.g., alcohol, amine) | Ester, amide, or carboxylic acid derivative | Palladium(0) with ligands like Xantphos. chemistryworld.com |

Expansion of Applications in Diverse Scientific Fields

The unique electronic properties conferred by the two fluorine atoms, combined with the reactive bromine handle, make this compound a promising building block in several scientific domains. nexconn.comjk-sci.com

Medicinal Chemistry: Fluorine is present in approximately 20% of all commercial pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. mdpi.coma2bchem.comresearchgate.net The difluorinated phenyl ring of this compound is a desirable motif in drug discovery. nih.gov The compound can serve as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), particularly for kinase inhibitors, central nervous system agents, and anti-infectives, where substituted aromatic cores are common. researchgate.netnih.gov The metabolism of fluorinated benzoates has been a subject of study, indicating their relevance in biological systems. nih.gov

Agrochemicals: Fluorinated compounds also constitute a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides. azom.comnih.gov The introduction of fluorine can increase the efficacy and alter the mode of action of these agents. nih.gov Brominated intermediates are also widely used in the synthesis of crop protection products. rockchemicalsinc.com this compound can be envisioned as a starting material for novel agrochemicals where the bromo-difluoro-benzoate core is elaborated into a more complex, biologically active structure. researchgate.net

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com These characteristics are valuable in applications ranging from advanced coatings and textiles to aerospace components. mdpi.com Fluorinated liquid crystals are another area of active research, where the polarity and rigidity of the fluorinated aromatic core can influence the mesomorphic properties. bohrium.com this compound could be polymerized or used to synthesize monomers for fluorinated polymers or serve as a precursor for novel liquid crystalline materials. nih.gov

| Scientific Field | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing complex APIs. researchgate.net | Fluorine atoms for metabolic stability; bromine for coupling reactions. a2bchem.comnih.gov |

| Agrochemicals | Precursor for novel herbicides, fungicides, or insecticides. nih.gov | Bioisosteric properties of fluorine; reactive handle for synthesis. rockchemicalsinc.com |

| Materials Science | Monomer or precursor for fluorinated polymers and liquid crystals. bohrium.comnih.gov | Thermal stability and unique electronic properties from fluorine atoms. researchgate.net |

Advanced Functionalization Strategies

Beyond the functionalization at the bromine position, future research will undoubtedly focus on the selective modification of the C-H bonds on the aromatic ring. Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that allows for the diversification of complex molecules at a late point in a synthetic sequence, rapidly generating analogues for structure-activity relationship studies. mpg.denih.govrsc.orgwikipedia.org

C-H activation chemistry offers the most direct route to functionalize the aromatic core of this compound. nyu.edu The directing effects of the existing substituents (bromo, fluoro, and methyl ester groups) will influence the regioselectivity of these reactions. Developing catalytic systems that can selectively target one of the available C-H positions (positions 5 and 6) would be a significant advancement. This could allow for the introduction of a wide range of other functional groups, such as alkyl, aryl, cyano, or additional halogen atoms, creating a library of highly functionalized and structurally diverse building blocks from a single starting material. nih.gov

| Position on Ring | Functionalization Strategy | Potential Introduced Group | Anticipated Challenge |

|---|---|---|---|

| Position 2 (C-Br) | Cross-coupling (e.g., Suzuki, Amination) | Aryl, Amino, Alkynyl, etc. | Optimizing catalyst and reaction conditions. |

| Position 5 (C-H) | Directed or non-directed C-H activation | Halogen, Alkyl, Aryl, Cyano | Achieving high regioselectivity over position 6. |

| Position 6 (C-H) | Directed or non-directed C-H activation | Halogen, Alkyl, Aryl, Cyano | Overcoming steric hindrance from the ester group. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The intersection of chemistry with automation and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. chemistryworld.comacm.org For a compound like this compound, these technologies can accelerate every stage of its research and development lifecycle.

| Technology | Application Area | Potential Benefit for this compound R&D |

|---|---|---|

| Artificial Intelligence (AI) | Synthetic Route Design | Discovery of more efficient and sustainable synthetic pathways. acs.orgnih.gov |

| Artificial Intelligence (AI) | Property Prediction | Prioritization of high-value derivatives for synthesis. |

| Automated Synthesis | Reaction Optimization | Rapid screening of conditions for higher yields and purity. beilstein-journals.org |

| Automated Synthesis | Library Synthesis | High-throughput generation of analogues for screening. bldpharm.com |

| Integrated AI & Automation | Autonomous Discovery | Accelerated design-build-test-learn cycles for new applications. acm.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-bromo-3,4-difluorobenzoate with high yield and purity?

- Methodology :

- Esterification : React 2-bromo-3,4-difluorobenzoic acid with methanol under acid catalysis (e.g., concentrated H₂SO₄) at reflux. Monitor reaction progress via TLC or ¹⁹F NMR to confirm ester formation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: methanol/water) to isolate the ester.

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the ester. The bromine and fluorine substituents may influence reaction kinetics due to their electron-withdrawing effects .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- ¹H/¹³C/¹⁹F NMR : Compare chemical shifts with deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid in ) to confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z for C₈H₅BrF₂O₂: ~265.94).

- X-ray Crystallography : Resolve ambiguities in regiochemistry if synthetic intermediates (e.g., 2-bromo-3,4-difluorobenzyl alcohol in ) exhibit steric hindrance .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Comparative Studies : Perform Suzuki-Miyaura couplings using Pd(PPh₃)₄ with arylboronic acids. Compare reaction rates and yields with non-fluorinated analogs.

- DFT Calculations : Model electron density at the bromine site to predict activation barriers. Fluorine’s inductive effects may reduce electron density, slowing oxidative addition but improving selectivity .

- Data Contradiction Resolution : If yields vary across studies, conduct kinetic isotope effect (KIE) experiments using deuterated substrates (e.g., ’s deuterated benzoic acids) to probe rate-determining steps .

Q. What strategies mitigate competing hydrolysis of the ester group during functionalization of this compound?

- Methodology :

- pH Control : Perform reactions in anhydrous solvents (e.g., THF, DMF) with molecular sieves to suppress acid/base-mediated hydrolysis.

- Protecting Groups : Temporarily protect the ester as a tert-butyl derivative using Boc₂O, then deprotect after bromine substitution.

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.